2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide
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Overview
Description
2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is a small molecule with the molecular formula C18H19F2NO2 and a molecular weight of 319.352.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzoyl chloride and 5-hydroxy-3-phenylpentylamine.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common reagents include a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-difluoro-N-(5-oxo-3-phenylpentyl)benzamide.
Reduction: Formation of 2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzylamine.
Substitution: Formation of derivatives with different substituents replacing the fluorine atoms.
Scientific Research Applications
2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide: Similar structure but with fluorine atoms at different positions.
2,4-dichloro-N-(5-hydroxy-3-phenylpentyl)benzamide: Chlorine atoms instead of fluorine atoms.
2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)aniline: Aniline group instead of benzamide.
Uniqueness
2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a hydroxyl group provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-15-6-7-16(17(20)12-15)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEDOHUCGHNTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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